molecular formula C7H12Cl2O2 B14362693 Acetic acid, dichloro, 1,2-dimethylpropyl ester CAS No. 90380-54-4

Acetic acid, dichloro, 1,2-dimethylpropyl ester

Cat. No.: B14362693
CAS No.: 90380-54-4
M. Wt: 199.07 g/mol
InChI Key: VVJYTELLIBXTPJ-UHFFFAOYSA-N
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Description

Acetic acid, dichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . This compound is an ester derived from acetic acid and is characterized by the presence of two chlorine atoms and a 1,2-dimethylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, dichloro, 1,2-dimethylpropyl ester typically involves the esterification of dichloroacetic acid with 1,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

Dichloroacetic acid+1,2-dimethylpropanolH2SO4Acetic acid, dichloro, 1,2-dimethylpropyl ester+H2O\text{Dichloroacetic acid} + \text{1,2-dimethylpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Dichloroacetic acid+1,2-dimethylpropanolH2​SO4​​Acetic acid, dichloro, 1,2-dimethylpropyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, dichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Dichloroacetic acid and 1,2-dimethylpropanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Acetic acid, dichloro, 1,2-dimethylpropyl ester has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, dichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release dichloroacetic acid, which may exert biological effects by inhibiting specific enzymes or modulating metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, dichloro, 1,2-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of the 1,2-dimethylpropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90380-54-4

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

3-methylbutan-2-yl 2,2-dichloroacetate

InChI

InChI=1S/C7H12Cl2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3

InChI Key

VVJYTELLIBXTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC(=O)C(Cl)Cl

Origin of Product

United States

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